molecular formula C20H24N2O2S B5504194 3-({[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-piperidinyl]oxy}methyl)pyridine

3-({[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-piperidinyl]oxy}methyl)pyridine

Cat. No.: B5504194
M. Wt: 356.5 g/mol
InChI Key: YXBHUMWZLJCHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3-piperidinyl]oxy}methyl)pyridine is a useful research compound. Its molecular formula is C20H24N2O2S and its molecular weight is 356.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.15584919 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Engineering and Drug Formulation

  • Crystalline Forms and Hydrogen Bonding: Studies on risperidone chloride hydrates have revealed insights into crystal packing stabilized by hydrogen bonds, highlighting the importance of such structures in drug formulation and stability (Wang & Pan, 2006).

Molecular and Crystal Structures

  • Hydrogen Bonds in Molecular Packing: The role of hydrogen bonds in the conformation and molecular packing of hydroxy derivatives of hydropyridine emphasizes the utility of such structures in understanding molecular flexibility and crystal engineering (Kuleshova & Khrustalev, 2000).

Synthesis Methodologies

  • Novel Synthesis Routes: Research into the synthesis of functionalized 4H-pyrano[3,2-c]pyridines demonstrates innovative routes to create complex molecules, offering potential applications in medicinal chemistry and materials science (Mekheimer, Mohamed, & Sadek, 1997).

Self-Assembly and Luminescence

  • Self-Assembly in Co-Crystals: The synthesis and structural characterization of co-crystals based on bispyridyl-substituted α,β-unsaturated ketones reveal insights into self-assembly and hydrogen bonding, which are crucial for the development of new luminescent materials (Li et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not known without further information. If it’s a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has pharmaceutical properties, it could be studied for its potential use in treating diseases .

Properties

IUPAC Name

[3-(pyridin-3-ylmethoxy)piperidin-1-yl]-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c23-20(19-11-16-6-1-2-8-18(16)25-19)22-10-4-7-17(13-22)24-14-15-5-3-9-21-12-15/h3,5,9,11-12,17H,1-2,4,6-8,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBHUMWZLJCHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N3CCCC(C3)OCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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